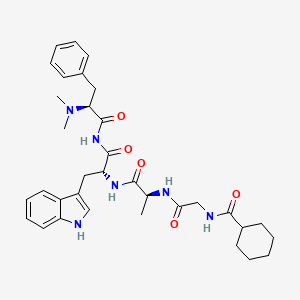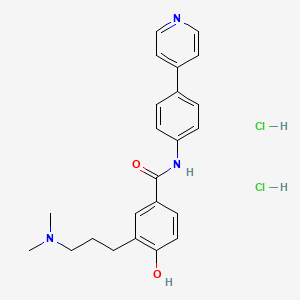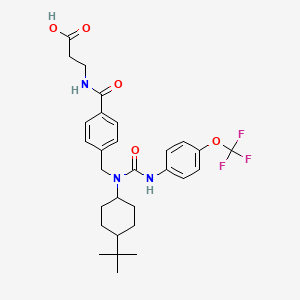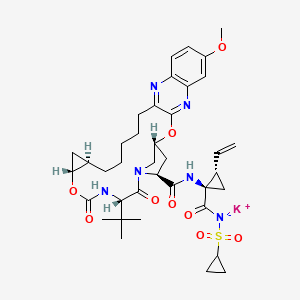
GSK-2262167 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK-2262167 is a potent S1P3-sparing and orally active S1P1 agonist. CGSK-2262167 is as efficacious as fingolimod in a collagen-induced arthritis model and shows excellent pharmacokinetic properties preclinically. Importantly, the selectivity of GSK-2262167 against S1P3 is responsible for an absence of cardiovascular signal in telemetered rats, even at high dose levels.
Applications De Recherche Scientifique
Gitelman Syndrome Research
Gitelman syndrome (GS) is a rare salt-losing tubulopathy characterized by several symptoms and managed by a liberal salt intake along with supplements. The syndrome is caused by mutations in the SLC12A3 gene encoding the thiazide-sensitive sodium-chloride cotransporter (NCC). Research provides insights into diagnostic evaluation, management, and treatment of GS, identifying knowledge gaps and proposing a research agenda for the disease (Blanchard et al., 2017).
Sodium Palmitate-Induced Lipoapoptosis
Saturated fatty acid sodium palmitate can induce lipoapoptosis in human liver cells. This study highlights sodium palmitate's role in activating glycogen synthase kinase-3β (GSK-3β), which leads to the induction of lipoapoptosis, suggesting that GSK-3β inhibition may be a potential therapeutic target for controlling nonalcoholic fatty liver disease (NAFLD) (Cao et al., 2014).
Sodium Channel Blockers in Schizophrenia
Research on sodium channel blockers like GSK2 and GSK3 has shown their potential in treating cognitive symptoms of schizophrenia. These blockers were able to prevent deficits in reversal learning induced by the N-methyl-d-aspartic acid receptor antagonist phencyclidine (PCP) in rats, highlighting their potential therapeutic application (Large et al., 2011).
Electro-Optic Device Applications
Glycine sodium acetate (GSA) crystals, due to their structural, thermal, and optical properties, including second harmonic generation efficiency, have potential applications in electro-optic devices (Shejwal et al., 2017).
Propriétés
Numéro CAS |
1165923-54-5 |
|---|---|
Nom du produit |
GSK-2262167 sodium |
Formule moléculaire |
C25H25N4NaO4 |
Poids moléculaire |
468.4888 |
Nom IUPAC |
sodium 3-(6-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydroisoquinolin-2(1H)-yl)propanoate |
InChI |
InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31);/q;+1/p-1 |
Clé InChI |
OZMDKUCCVZLCCO-UHFFFAOYSA-M |
SMILES |
O=C(O[Na])CCN1CC2=C(C(C)=C(C3=NOC(C4=CC=C(OC(C)C)C(C#N)=C4)=N3)C=C2)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK-2262167; GSK 2262167; GSK2262167. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



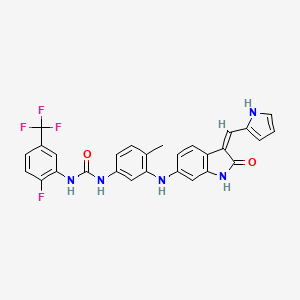
![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)
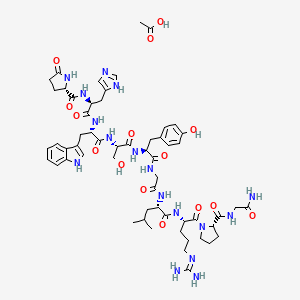
![N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide](/img/structure/B607720.png)
